molecular formula C7H10N2O B13967474 3-Methyl-2-oxo-1-pyrrolidineacetonitrile

3-Methyl-2-oxo-1-pyrrolidineacetonitrile

Cat. No.: B13967474
M. Wt: 138.17 g/mol
InChI Key: UWPVYYMTFBCZFZ-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-1-pyrrolidineacetonitrile is a pyrrolidine derivative characterized by a five-membered saturated ring containing a ketone group at position 2, a methyl substituent at position 3, and an acetonitrile moiety at position 1. This compound’s unique combination of functional groups—methyl for lipophilicity, ketone for hydrogen bonding, and nitrile for metabolic stability—makes it a promising candidate in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(3-methyl-2-oxopyrrolidin-1-yl)acetonitrile

InChI

InChI=1S/C7H10N2O/c1-6-2-4-9(5-3-8)7(6)10/h6H,2,4-5H2,1H3

InChI Key

UWPVYYMTFBCZFZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C1=O)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile typically involves the reaction of 3-methyl-2-oxo-1-pyrrolidineacetate with a suitable nitrile source. One common method is the reaction of 3-methyl-2-oxo-1-pyrrolidineacetate with sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-1-pyrrolidineacetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile can yield oxo derivatives with higher oxidation states.

    Reduction: Reduction reactions can produce amine derivatives.

    Substitution: Substitution reactions can yield a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

3-Methyl-2-oxo-1-pyrrolidineacetonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-1-pyrrolidineacetonitrile involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-Methyl-2-oxo-1-pyrrolidineacetonitrile and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Applications Reference
3-Methyl-2-oxo-1-pyrrolidineacetonitrile Pyrrolidine 2-oxo, 3-methyl, 1-acetonitrile ~180.2 (estimated) Drug discovery, agrochemicals
3-Oxo-3-pyrrolidin-1-yl-propionitrile (3a) Pyrrolidine 3-oxo, 3-pyrrolidin-1-yl, propionitrile 151.18 Intermediate in chromene synthesis
3-Oxo-3-(piperidin-1-yl)-2-[5-(trifluoromethyl)pyridin-2-yl]propanenitrile Piperidine + pyridine 3-oxo, trifluoromethyl pyridine, nitrile 297.28 Medicinal chemistry (kinase inhibition)
N-[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]acetamide Pyrrolidine 3-methyl, acetamide, ketone ~226.3 (estimated) Bioactive intermediates
3-(3-Chloro-2-oxo-5-(trifluoromethyl)-2H-pyridin-1-yl)propionitrile Pyridine Chloro, trifluoromethyl, propionitrile 237.62 Agrochemicals, pharmaceuticals

Key Observations :

  • Functional Group Influence: The methyl group in 3-Methyl-2-oxo-1-pyrrolidineacetonitrile enhances lipophilicity compared to non-methylated pyrrolidine nitriles like 3a, which may improve membrane permeability .
  • Nitrile vs. Amide : The acetonitrile group in the target compound offers metabolic stability over amide-containing analogs (e.g., ’s compounds), which are prone to hydrolysis .

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